An In-Depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (CAS 58381-23-0): A Key Intermediate in Nucleoside Drug Discovery
An In-Depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (CAS 58381-23-0): A Key Intermediate in Nucleoside Drug Discovery
This guide provides a comprehensive technical overview of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, a pivotal intermediate for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale and field-proven insights that underpin its synthesis and application. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative chemical principles.
Strategic Importance in Medicinal Chemistry
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a protected derivative of D-ribose, the central sugar component of RNA. In its unprotected form, the multiple hydroxyl groups of ribose are highly reactive, leading to a lack of selectivity in chemical transformations. The strategic installation of protecting groups is therefore fundamental to the synthesis of modified nucleosides, which are the cornerstone of many antiviral and anticancer therapies.[1][2]
The benzyl groups at the 2, 3, and 5 positions offer robust protection under a wide range of reaction conditions, yet can be removed under specific, non-hydrolytic conditions, a critical feature for sensitive molecules. The acetyl group at the anomeric (C1) position serves as a good leaving group, facilitating the crucial glycosylation step where a nucleobase is coupled to the ribose moiety. This strategic arrangement makes the title compound an invaluable building block in the multi-step synthesis of complex therapeutic nucleoside analogues.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 58381-23-0 | [3][4] |
| Molecular Formula | C₂₈H₃₀O₆ | [3][4] |
| Molecular Weight | 462.53 g/mol | [3][4] |
| Appearance | Colorless syrup or solid/powder | [3][5] |
| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [3][5] |
| Storage Conditions | Store at 0 to 8 °C | [5] |
Spectroscopic Characterization (Predicted)
While a publicly available, peer-reviewed full set of spectroscopic data is elusive, the identity of the compound is routinely confirmed by NMR and Mass Spectrometry.[3] Based on its structure, the following are the expected key spectroscopic features:
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¹H NMR: The spectrum would exhibit characteristic signals for the three benzyl groups (aromatic protons typically in the δ 7.2-7.4 ppm range and benzylic CH₂ protons between δ 4.5-5.0 ppm). The protons of the ribofuranose ring would appear in the δ 3.5-6.5 ppm region, with the anomeric proton (H-1) being the most downfield-shifted sugar proton. The acetyl group's methyl protons would present as a sharp singlet around δ 2.0-2.2 ppm.
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¹³C NMR: The spectrum would show signals for the aromatic carbons of the benzyl groups (~127-138 ppm), the benzylic carbons (~70-75 ppm), the carbons of the ribofuranose core (~65-105 ppm), and the acetyl group's carbonyl (~170 ppm) and methyl (~21 ppm) carbons.
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Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a sodium adduct [M+Na]⁺ at m/z 485.5.
Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
The synthesis logically proceeds in a multi-step sequence starting from D-ribose, as depicted below:
Caption: Synthetic workflow for 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose.
Step-by-Step Experimental Protocol (Representative)
It is crucial to note that the following protocol is a representative procedure based on analogous syntheses and established chemical principles. Researchers should optimize conditions based on their specific laboratory settings and safety protocols.
Step 1: Methyl Glycoside Formation
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Rationale: The first step involves the protection of the anomeric hydroxyl group as a methyl glycoside. This prevents the formation of a complex mixture of furanose and pyranose forms of ribose in subsequent steps and provides a stable intermediate.
-
Procedure:
-
Suspend D-ribose in methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl in methanol or a sulfonic acid resin).
-
Stir the reaction at room temperature until the D-ribose has completely dissolved and TLC analysis indicates the formation of the methyl ribofuranoside.
-
Neutralize the acid catalyst and concentrate the solution under reduced pressure to obtain the crude methyl D-ribofuranoside.
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Step 2: Benzylation of Hydroxyl Groups
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Rationale: The free hydroxyl groups at positions 2, 3, and 5 are protected as benzyl ethers. This is a robust protecting group that is stable to a wide range of reaction conditions used in nucleoside synthesis. Sodium hydride is a strong base that deprotonates the hydroxyl groups to form alkoxides, which then act as nucleophiles.
-
Procedure:
-
Dissolve the crude methyl D-ribofuranoside in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise.
-
Add benzyl bromide (BnBr) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the excess NaH with methanol and partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 2,3,5-tri-O-benzyl-D-ribofuranoside. Purify by column chromatography.
-
Step 3: Hydrolysis of the Methyl Glycoside
-
Rationale: The methyl glycoside at the anomeric position is selectively cleaved to reveal the free hydroxyl group (a hemiacetal). This is a necessary step before the introduction of the acetyl group.
-
Procedure:
-
Dissolve the purified tribenzylated glycoside in a mixture of acetic acid and water.
-
Heat the solution to facilitate hydrolysis.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents and obtain the crude 2,3,5-tri-O-benzyl-D-ribofuranose.
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Step 4: Anomeric Acetylation
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Rationale: The final step is the acetylation of the anomeric hydroxyl group. Acetic anhydride is the acetylating agent, and pyridine acts as a base to activate the acetic anhydride and neutralize the acetic acid byproduct. The acetyl group is a good leaving group for the subsequent glycosylation reaction.
-
Procedure:
-
Dissolve the crude hemiacetal in pyridine and cool in an ice bath.
-
Add acetic anhydride dropwise.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography to afford 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose.
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Applications in Drug Development: The Gateway to Modified Nucleosides
The primary and most critical application of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is as a glycosyl donor in the synthesis of nucleoside analogues.
Caption: Role in the synthesis of nucleoside analogues.
The Glycosylation Reaction: A Cornerstone of Nucleoside Synthesis
The key reaction is the coupling of the protected ribose with a silylated nucleobase (e.g., purine or pyrimidine) under Lewis acid catalysis (e.g., TMSOTf). The acetyl group at the anomeric position is displaced by the nucleobase, forming the crucial C-N glycosidic bond. The benzyl protecting groups ensure that the hydroxyls at positions 2, 3, and 5 do not interfere with this reaction.
Relevance to Antiviral Drug Synthesis
While direct synthesis of major antivirals from this specific intermediate is not widely documented in top-tier literature, the closely related 2,3,5-tri-O-benzyl-D-ribonolactone is a known precursor in some synthetic routes to Remdesivir, a prominent antiviral used in the treatment of COVID-19.[7][8] This highlights the strategic importance of the tribenzylated ribose core in accessing complex antiviral agents. Similarly, the synthesis of other nucleoside analogues like Galidesivir, which has shown broad-spectrum antiviral activity, involves intricately protected ribose derivatives. The principles of protection and glycosylation demonstrated with 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose are directly applicable to the synthesis of such therapeutic molecules.
Conclusion
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose stands as a testament to the enabling power of protecting group chemistry in modern drug discovery. Its carefully designed structure provides a stable yet versatile platform for the synthesis of a diverse array of nucleoside analogues. While a definitive, publicly accessible synthesis and characterization manuscript remains to be widely disseminated, its commercial availability and the well-understood principles of its synthesis allow for its confident application in the laboratory. For any research group aiming to innovate in the field of antiviral or anticancer nucleoside analogues, a thorough understanding of this key intermediate is not just beneficial, but essential.
References
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